molecular formula C16H13ClN2O2S B4432719 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

Cat. No. B4432719
M. Wt: 332.8 g/mol
InChI Key: WLFVFSWNORXLMD-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide, also known as CMF, is a novel compound that has been extensively studied for its potential applications in scientific research. CMF belongs to the family of thiazole compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide is not fully understood. However, it has been suggested that this compound exerts its effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This compound has also been shown to inhibit the activation of microglia, which are cells involved in the inflammatory response in the central nervous system. In addition, this compound has been found to increase the expression of BDNF, a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide in lab experiments is its high potency. This compound has been found to be effective at low concentrations, which allows for the use of smaller amounts of the compound in experiments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are several potential future directions for the study of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further studies may elucidate its potential as a therapeutic agent for these diseases. Another area of interest is the investigation of the mechanism of action of this compound. Further studies may help to identify the specific signaling pathways and targets involved in its effects. Finally, the development of more stable analogs of this compound may allow for its use in clinical settings.
In conclusion, this compound is a novel compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it an attractive candidate for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been found to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-13(7-8-21-9)15(20)19-16-18-14(10(2)22-16)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFVFSWNORXLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
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N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 5
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide
Reactant of Route 6
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide

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